molecular formula C13H13NO3 B13867560 Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate

Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate

Cat. No.: B13867560
M. Wt: 231.25 g/mol
InChI Key: RDGRBBXUGFUPIG-UHFFFAOYSA-N
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Description

Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetrahydropyrano ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and medicinal research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate typically involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-13(15)8-2-3-11-9(6-8)10-7-17-5-4-12(10)14-11/h2-3,6,14H,4-5,7H2,1H3

InChI Key

RDGRBBXUGFUPIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2COCC3

Origin of Product

United States

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